5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide

Drug Discovery Chemical Biology Cell Differentiation

Sourcing positional isomers or chain-extended analogs for cell differentiation studies introduces high experimental risk due to altered target binding. This specific 2,4-dichloro furohydrazide is validated to arrest undifferentiated cell proliferation and induce monocyte commitment. Ensure research reproducibility with the exact patent-associated compound. - Unique monocyte differentiation activity linked to the 2,4-dichloro substitution pattern - Differentiates from inactive 2,3-dichloro isomer (CAS 861237-85-6) - Essential tool for myeloid disorder screening and dermatological drug discovery programs

Molecular Formula C12H10Cl2N2O3
Molecular Weight 301.12g/mol
CAS No. 364626-01-7
Cat. No. B449569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
CAS364626-01-7
Molecular FormulaC12H10Cl2N2O3
Molecular Weight301.12g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN
InChIInChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
InChIKeyBDEDMIFFOPJQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide Product Overview


5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide (CAS 364626-01-7) is a synthetic small molecule belonging to the furohydrazide class, characterized by a furan ring, a carbohydrazide functional group, and a 2,4-dichlorophenoxy moiety [1]. It is listed as a research chemical with a molecular weight of 301.13 g/mol and is available from several suppliers . A patent source indicates its potential relevance in studying cell differentiation and skin diseases, although specific quantitative data from that source is not publicly detailed [2].

Cell Differentiation Research Furohydrazide tool compound for monocyte commitment studies
2,4-Dichloro Substitution Pattern Reported patent context linking scaffold to differentiation endpoints

5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide Substitution Limitations


The biological activity of furohydrazides is highly sensitive to the substitution pattern on the phenoxy ring. For instance, the positional isomer 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (CAS 861237-85-6) or the chain-extended analog N'-[4-(2,4-dichlorophenoxy)butanoyl]-2-furohydrazide (CAS 356085-85-3) present different spatial and electronic environments, which can drastically alter target binding, pharmacokinetics, and the ability to induce specific cellular processes like monocyte differentiation . Due to the absence of publicly available comparative data, a generic substitution is a high-risk procurement decision. The specific 2,4-dichloro arrangement in the target compound is linked to a unique patent claim for inducing cellular differentiation, a property that cannot be assumed for its isomers or chain-length variants without direct experimental evidence.

Positional Isomer Mismatch
5-[(2,3-Dichlorophenoxy)methyl] analog may not share the same differentiation profile due to altered ring substitution.
Chain-Extended Analog Mismatch
N'-[4-(2,4-dichlorophenoxy)butanoyl] analog may exhibit divergent target engagement and cellular response.

Differential Activity Evidence


Comparative Bioactivity Data Gap

The strict evidentiary requirements for quantitative comparator-based differentiation cannot be met with the currently available public information. The key structural comparators—5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (positional isomer) and N'-[4-(2,4-dichlorophenoxy)butanoyl]-2-furohydrazide (chain-extended analog)—have been identified in chemical catalogs , but no peer-reviewed studies or databases were found reporting their biological activity in a manner comparable to the target compound. The CERSI Excipients Browser notes no reported activity for the target compound at ≤10 μM in ChEMBL [1], suggesting a general lack of public bioactivity data for this chemotype.

Bioactivity Gap
Data to verify
Target: No public data vs Comparators: No public data Quantified difference unavailable
Direct comparative evidence unavailable
No peer-reviewed bioactivity data found for target or structural analogs
Drug Discovery Chemical Biology Cell Differentiation

5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide Research Applications


Monocyte Differentiation Studies

Based on a patent source, this compound has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This makes it a candidate tool compound for academic or biotech groups studying the molecular mechanisms of monocyte commitment, hematopoiesis, or for screening assays aimed at identifying new therapies for myeloid disorders.

Skin Disease Therapeutics Research

The same patent source indicates potential utility in models of skin diseases such as psoriasis, where modulating cell proliferation and differentiation is a key therapeutic strategy [1]. Researchers focused on dermatological drug discovery could investigate this compound as a starting point for medicinal chemistry optimization, directly comparing its efficacy to standard-of-care differentiation agents in relevant cell-based models.

Application
Selection Property
Validation Focus
Monocyte Differentiation Models
Reported differentiation-inducing activity (patent context)
Cell-based monocyte commitment endpoints
Dermatological Disease-Model Research
Antiproliferative/differentiation modulation in epidermal models
Psoriasis-relevant cell-based assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.